![molecular formula C15H13FO2 B12082330 2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
2-[2-(3-Fluorophenyl)ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Fluorophenyl)ethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorophenyl group attached to the benzoic acid moiety through an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and ethylbenzene.
Grignard Reaction: 3-Fluorobenzaldehyde is reacted with ethylmagnesium bromide to form 3-fluorophenylethanol.
Oxidation: The resulting 3-fluorophenylethanol is oxidized to 3-fluorophenylacetaldehyde using an oxidizing agent such as pyridinium chlorochromate.
Aldol Condensation: 3-Fluorophenylacetaldehyde undergoes aldol condensation with benzaldehyde to form 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.
Oxidation: Finally, 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde is oxidized to this compound using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3-Fluorophenyl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.
Reduction: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzyl alcohol.
Substitution: Formation of 2-[2-(3-Methoxyphenyl)ethyl]benzoic acid.
Applications De Recherche Scientifique
2-[2-(3-Fluorophenyl)ethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. For example, it has been shown to inhibit histone deacetylases, which play a critical role in gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Fluorophenyl)ethyl]benzoic acid
- 2-[2-(3-Chlorophenyl)ethyl]benzoic acid
- 2-[2-(3-Methylphenyl)ethyl]benzoic acid
Uniqueness
2-[2-(3-Fluorophenyl)ethyl]benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and physical properties.
Propriétés
Formule moléculaire |
C15H13FO2 |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
2-[2-(3-fluorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H13FO2/c16-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)15(17)18/h1-7,10H,8-9H2,(H,17,18) |
Clé InChI |
TVIAPJHBTMIHJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC2=CC(=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
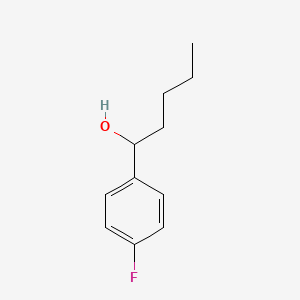
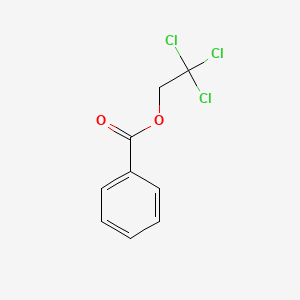
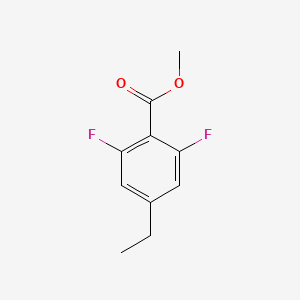
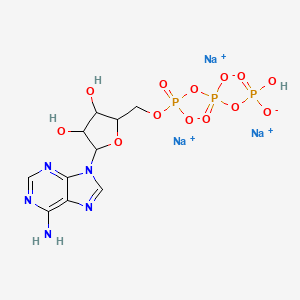
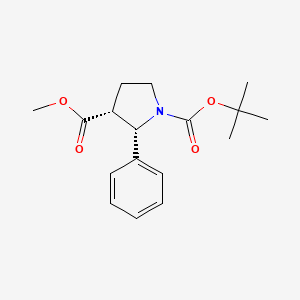
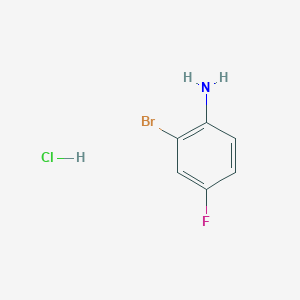
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)






